![molecular formula C8H9NO3 B1392957 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol CAS No. 1305325-13-6](/img/structure/B1392957.png)
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Overview
Description
“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring fused with a 1,4-dioxin ring . The molecular weight is 167.16 .Scientific Research Applications
Synthesis and Potential as Therapeutic Agents
The synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, which are modified in the non-aromatic ring and contain a versatile hydroxymethyl group, offers potential for creating new therapeutic agents (Bartolomea et al., 2003).
Enantioselective Synthesis
The enantioselective synthesis of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives demonstrates the capability of achieving specific stereochemistry, which is crucial for potential pharmacological applications. The enantiomeric purity control through capillary electrophoresis further highlights the precision in synthesis (Lazar et al., 2005).
Novel Scaffolds for Drug Discovery
The selective introduction of substituents on the pyridine ring of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine has been achieved, making these compounds potential scaffolds for drug discovery. This highlights the versatility of these compounds in combinatorial chemistry (Alcázar et al., 2003).
Vibrational Circular Dichroism for Stereochemistry Determination
The determination of the stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]-pyridine using vibrational circular dichroism (VCD) showcases the application of this technique in verifying the stereochemical configuration of synthesized compounds, which is essential for understanding their potential biological activity (Kuppens et al., 2003).
Catalytic Applications in Ethylene Oligomerization
The synthesis of nickel complexes with bidentate N,O-type ligands, including those derived from pyridine methanol, demonstrates their application in the catalytic oligomerization of ethylene, suggesting potential industrial applications (Kermagoret & Braunstein, 2008).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-1-2-9-8-7(6)11-3-4-12-8/h1-2,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGBHXFASGUEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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